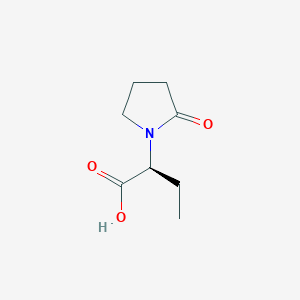

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Description

Contextual Significance in Medicinal Chemistry

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, often referred to as Levetiracetam acid, holds considerable significance in medicinal chemistry primarily due to its role as a direct precursor to some of the most widely used antiepileptic drugs. nih.gov The presence of a chiral center and a reactive carboxylic acid group allows for its strategic incorporation into larger, more complex molecules with specific biological targets. Its structural relationship to alpha-amino acids further underscores its importance in the synthesis of compounds designed to interact with biological systems. nih.gov The development of efficient and stereoselective synthetic routes to this intermediate is a key focus in the pharmaceutical industry, as it directly impacts the economic and environmental viability of producing life-saving medications.

Nomenclature and Stereochemical Considerations of this compound

The precise naming and stereochemical designation of this compound are critical for its unambiguous identification in research and manufacturing.

IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is this compound. nih.gov This name precisely describes its molecular structure, indicating a butanoic acid backbone substituted at the second carbon. The "(2S)" prefix specifies the absolute stereochemistry at this chiral center. The substituent at this position is a 2-oxopyrrolidin-1-yl group.

Stereochemistry: The "(2S)" designation is of paramount importance. It indicates that at the chiral carbon (the carbon atom at position 2 of the butanoic acid chain), the substituents are arranged in a specific three-dimensional orientation. This specific enantiomer is the one that leads to the desired pharmacological activity in the final drug products. The other enantiomer, (2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid, may exhibit different or no therapeutic effects. Therefore, maintaining strict stereochemical control during the synthesis of this compound is a critical aspect of pharmaceutical production. niscpr.res.in

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 102849-49-0 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Synonyms | Levetiracetam acid, (S)-2-(2-Oxo-pyrrolidin-1-yl)-butyric acid, UCB-L 057 |

This table presents key identifiers for this compound, including its IUPAC name, CAS registry number, molecular formula, and common synonyms. nih.govchemdad.com

Role as a Key Intermediate in Drug Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of several antiepileptic drugs, most notably Levetiracetam and its analog, Brivaracetam. e3s-conferences.orgjigspharma.com

Synthesis of Levetiracetam: In the synthesis of Levetiracetam, this compound represents the core structure containing the necessary chiral center. The synthesis typically involves the amidation of the carboxylic acid group of this intermediate. niscpr.res.in This is often achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents, followed by reaction with ammonia (B1221849) to form the final amide product, Levetiracetam. One documented method involves reacting the acid with (R)-phenylethylamine, followed by reaction of the resulting (S)-acid with ethyl chloroformate and ammonium (B1175870) hydroxide (B78521). niscpr.res.in

Synthesis of Brivaracetam: Similarly, this butanoic acid derivative is a foundational element in some synthetic routes to Brivaracetam. While Brivaracetam has an additional propyl group on the pyrrolidone ring, synthetic strategies can involve the use of a precursor structurally related to this compound. For instance, (2S)-2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid, a derivative of the title compound, is a direct precursor to Brivaracetam. nih.gov The synthesis proceeds via amidation of the carboxylic acid functionality. nih.gov

The following table outlines the role of this intermediate in the synthesis of these two important drugs:

| Final Drug Product | Role of this compound or its Derivative |

| Levetiracetam | Direct precursor; the carboxylic acid group is converted to an amide. |

| Brivaracetam | A structurally similar derivative, (2S)-2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid, is the direct precursor. |

This table illustrates the central role of this compound and its derivatives as key intermediates in the synthesis of Levetiracetam and Brivaracetam.

Overview of Research Trajectories for this compound

Research concerning this compound is predominantly focused on optimizing its synthesis to improve yield, enantiomeric purity, and cost-effectiveness. Key research trajectories include:

Enantioselective Synthesis: A significant area of research is the development of methods to produce the (S)-enantiomer selectively, avoiding the formation of the unwanted (R)-enantiomer. This includes the use of chiral catalysts, such as rhodium (Rh) or ruthenium (Ru) complexes, for asymmetric hydrogenation reactions. niscpr.res.ine3s-conferences.org Another approach involves the use of chiral auxiliaries to guide the stereochemical outcome of the reaction. niscpr.res.in

Catalytic Methods: There is a continuous effort to discover and refine catalytic systems that can efficiently produce this compound. This includes the exploration of novel metal-based and organocatalysts to improve reaction rates and selectivity under milder conditions. e3s-conferences.org

Process Optimization: Research is also directed towards the industrial scale-up of the synthesis. This involves optimizing reaction conditions, such as solvent, temperature, and pressure, to maximize yield and purity while minimizing waste and production costs. For example, one method describes the resolution of the racemic acid using (R)-alpha-methylbenzylamine salt, with the enantiomerically pure (S)-acid being isolated in a 90% yield after treatment with hydrochloric acid. chemicalbook.com Another reported synthesis achieved a 76% yield of the pure compound. newdrugapprovals.org

Exploration of Novel Synthetic Routes: Scientists continue to explore alternative synthetic pathways to this compound, starting from different and potentially more accessible raw materials. This includes chiral pool approaches starting from α-amino acids like (S)-2-aminobutyric acid. niscpr.res.in

The following table provides a summary of some reported yields for the synthesis or isolation of this compound:

| Synthetic Approach | Reported Yield |

| Resolution of racemic acid with (R)-alpha-methylbenzylamine salt | 90% (for isolation of the enantiomerically pure acid) |

| Asymmetric synthesis route | 76% |

This table presents examples of reported yields for the synthesis and isolation of this compound, highlighting the focus on achieving high efficiency in its production. chemicalbook.comnewdrugapprovals.org

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODGAONBTQRGGG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145541 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102849-49-0 | |

| Record name | UCB-L 057 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102849-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Levetiracetam acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102849490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidineacetic acid, α-ethyl-2-oxo-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19061909R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development of 2s 2 2 Oxopyrrolidin 1 Yl Butanoic Acid

Established Chemical Synthetic Routes

Traditional chemical synthesis remains a fundamental approach for producing (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. These methods often involve multi-step processes that require careful control to achieve the desired stereochemistry and purity.

Achieving the specific (S)-enantiomer is critical, necessitating the use of stereoselective synthetic strategies. nih.gov

A common diastereoselective approach involves the resolution of a racemic mixture of (RS)-α-ethyl-2-oxo-1-pyrrolidineacetic acid. chemicalbook.com This is a classical resolution technique where a chiral resolving agent, such as (R)-α-methylbenzylamine, is used to form diastereomeric salts. chemicalbook.com The differing solubilities of these salts allow for their separation by crystallization. For instance, reacting a racemic acid mixture in toluene (B28343) with (R)-α-methylbenzylamine and triethylamine (B128534) leads to the precipitation of the (S)-acid-(R)-amine salt. chemicalbook.com This isolated salt can then be treated with an acid, like hydrochloric acid, to liberate the enantiomerically pure this compound. chemicalbook.com

Other asymmetric syntheses have been developed starting from versatile chiral precursors. newdrugapprovals.org These methods build the molecule's chiral center early in the synthetic sequence, avoiding the need for resolution at a later stage.

The efficiency of chemical synthesis is highly dependent on the optimization of reaction parameters. mdpi.com Key variables include the choice of reagents, solvents, temperature, and reaction time, all of which impact the final yield and purity of the product. mdpi.com

For example, in the classical resolution method, the initial yield for the formation of the diastereomeric salt can be around 41% after crystallization from toluene. chemicalbook.com Subsequent treatment of this salt to isolate the final enantiomerically pure acid can proceed with a high yield of 90%. chemicalbook.com Another synthetic approach involves the oxidation of (S)-1-((S)-1-hydroxybutan-2-yl)pyrrolidin-2-one. newdrugapprovals.org This reaction, using potassium permanganate (B83412) as the oxidizing agent in the presence of potassium hydroxide (B78521) and a phase transfer catalyst like tetra-n-butyl ammonium (B1175870) bromide, has been optimized to afford the final product in a 76% yield after purification. newdrugapprovals.org

The selection of appropriate solvents for both the reaction and the purification steps, such as crystallization, is crucial for maximizing yield and achieving the required high purity (≥98%) for pharmaceutical applications. jigspharma.com

Interactive Data Table: Comparison of Chemical Synthesis Methods

| Method | Key Reagents | Solvent(s) | Reported Yield | Source(s) |

|---|---|---|---|---|

| Diastereoselective Resolution | (RS)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, (R)-α-methylbenzylamine, Triethylamine, HCl | Toluene, Water | 41% (salt), 90% (final acid) | chemicalbook.com |

Enzymatic Synthesis of this compound

In response to the growing need for sustainable and efficient manufacturing, enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods. nih.gov This approach leverages the high selectivity and efficiency of biocatalysts. researchgate.net

The development of an enzymatic route begins with the identification of a suitable biocatalyst. For the synthesis of tertiary amides like this compound, this presents a significant challenge. nih.gov Through database mining, researchers have screened various enzymes for their ability to catalyze the desired amide bond formation. researchgate.net In a notable study, a lactamase from Paraburkholderia xenovorans, identified as PxAmpC, was found to exhibit the highest initial amide synthesis activity among those tested, at 31.3 U/g. nih.govresearchgate.net Lactamases, which typically hydrolyze β-lactam rings, can be repurposed for synthesis under the right conditions. nih.gov

Once a promising biocatalyst is identified, its performance can often be significantly improved through protein engineering. By employing protein crystallization, molecular dynamics simulations, and quantum mechanics calculations, researchers can elucidate the enzyme's catalytic mechanism. nih.govresearchgate.net For the PxAmpC-catalyzed synthesis of 2-(2-Oxopyrrolidin-1-yl)-butanoic acid (2-OYBA), a mechanism involving adenylation and lactamization was identified. nih.gov

This mechanistic understanding provides a roadmap for rational enzyme design. Guided by these insights, targeted mutations can be introduced into the enzyme's active site to improve its synthetic capabilities. researchgate.net This mechanism-guided rational design approach successfully enhanced the amide synthesis activity of the PxAmpC lactamase by a remarkable 16.6-fold compared to the wild-type enzyme. nih.govresearchgate.net Furthermore, the engineered PxAmpC mutants demonstrated a broader substrate scope, increasing their utility for synthesizing other complex amide compounds. researchgate.net

Interactive Data Table: Enhancement of PxAmpC Lactamase Activity

| Enzyme Variant | Description | Relative Amide Synthesis Activity | Source(s) |

|---|---|---|---|

| Wild-Type PxAmpC | The naturally occurring enzyme identified from Paraburkholderia xenovorans. | 1x (Baseline activity: 31.3 U/g) | nih.govresearchgate.net |

The enzymatic synthesis of this compound aligns well with the principles of green chemistry. nih.gov A major advantage is the ability to conduct the reaction in an aqueous phase, which minimizes the use of volatile and often hazardous organic solvents common in traditional chemical synthesis. researchgate.net This approach not only reduces environmental impact but also simplifies downstream processing. The high selectivity of enzymes reduces the formation of by-products, leading to cleaner reaction profiles and less waste. researchgate.net The successful application of a lactamase for this synthesis represents a significant advancement in the green production of complex pharmaceutical intermediates. nih.gov

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound is primarily aimed at producing Levetiracetam or exploring novel compounds with potential therapeutic activity. google.com These strategies involve targeted modifications of the carboxylic acid moiety and the pyrrolidone ring to understand and optimize biological interactions.

The carboxylic acid group of this compound is the principal site for functional group transformations. Esterification and amidation are the most significant of these reactions, forming the basis of major synthetic routes to its derivatives.

Esterification: The conversion of the carboxylic acid to its corresponding ester, such as methyl or ethyl (±)-alpha-ethyl-2-oxo-1-pyrrolidineacetate, is a common strategic step. newdrugapprovals.org This transformation can be achieved through reactions with alcohols like methanol (B129727) in the presence of catalysts or reagents like thionyl chloride. google.com The resulting ester is often an intermediate that is more amenable to subsequent reactions, particularly amidation. e3s-conferences.org

Amidation: The direct conversion of the carboxylic acid to the primary amide, (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam), is the most crucial transformation for its pharmaceutical application. oakwoodchemical.com Several methods have been developed to achieve this efficiently:

Activation and Ammonolysis: A widely used industrial method involves activating the carboxylic acid, followed by reaction with ammonia (B1221849). google.com One approach suspends the acid in a solvent like dichloromethane, cools it to low temperatures (e.g., -40°C), and adds an activating agent such as ethyl chloroformate in the presence of a base like triethylamine. newdrugapprovals.org A subsequent stream of ammonia gas passed through the mixture yields the final amide product. newdrugapprovals.org A patent describes a process where the acid is reacted with a substoichiometric amount of an activating agent in an alcoholic solvent, followed by ammonolysis with gaseous ammonia. google.com

From Esters: An alternative route proceeds via the ester intermediate. The methyl ester, for example, can be directly converted to the final amide through an aminolysis reaction. e3s-conferences.org This pathway is noted for being a primary method in industrial production due to its operational simplicity and avoidance of expensive catalysts. e3s-conferences.org

The table below summarizes key functional group transformations starting from the parent acid.

| Starting Compound | Target Functional Group | Reagents and Conditions | Application |

| This compound | Carboxylic Ester | Thionyl chloride, Methanol google.com | Intermediate synthesis |

| This compound | Primary Amide | 1. Ethyl chloroformate, Triethylamine, Dichloromethane (-40°C) 2. Ammonia (gas) newdrugapprovals.org | Synthesis of Levetiracetam |

| Methyl-(S)-alpha-ethyl-2-oxo-1-pyrrolidine-acetate | Primary Amide | Aminolysis (e.g., with ammonia), often in the presence of water google.come3s-conferences.org | Synthesis of Levetiracetam |

The synthesis of analogues of this compound and its derivatives is essential for structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features of the molecule contribute to its biological activity, which can guide the development of new and improved therapeutic agents.

Research indicates that the pyrrolidinone scaffold is a key pharmacophore. Even though this compound itself is considered an inactive metabolite, structural analogues have been shown to maintain binding affinity for the synaptic vesicle protein 2A (SV2A). This finding has spurred interest in synthetic modifications to enhance this biological activity.

SAR studies often involve synthesizing a series of related compounds where specific parts of the molecule are systematically altered. For instance, analogues with substitutions on the pyrrolidine (B122466) ring or modifications to the side chain can be created. researchgate.net The synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides has been achieved through methods like the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. researchgate.net By comparing the biological activities of these analogues, researchers can identify which molecular features are crucial for target binding and efficacy. nih.gov These insights are fundamental to designing novel neurologically active compounds based on the pyrrolidinone framework.

Industrial Scale-Up and Manufacturing Considerations

The industrial-scale synthesis of this compound is intrinsically linked to the manufacturing of Levetiracetam. newdrugapprovals.orgresearchgate.net The primary goal is to develop processes that are not only high-yielding and cost-effective but also environmentally sustainable and produce a product of high enantiomeric purity.

One of the initial challenges was the synthesis of the racemic compound, (±)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid, and the subsequent separation of the desired (S)-enantiomer. newdrugapprovals.org A common industrial route involves the condensation of (S)-2-Aminobutyramide Hydrochloride with 4-Chlorobutyryl chloride, followed by cyclization to form Levetiracetam. researchgate.net

More recent innovations in manufacturing focus on improving efficiency and sustainability. A notable development is a "green" synthesis pathway that utilizes an enzymatic dynamic kinetic resolution. rsc.org This process employs a nitrile hydratase to selectively convert a racemic nitrile into the desired (S)-amide. This is followed by a ruthenium-catalyzed anodic oxidation to produce Levetiracetam, with the oxidant being generated electrochemically. rsc.org This method represents a more sustainable alternative to traditional chemical routes. rsc.org

The table below outlines and compares different industrial synthesis approaches.

| Synthesis Route | Key Starting Materials | Key Steps | Reported Overall Yield | Noteworthy Features |

| Classical Chemical Synthesis | (S)-2-Aminobutyramide Hydrochloride, 4-Chlorobutyryl chloride | Condensation, Intramolecular Cyclization researchgate.net | ~41% newdrugapprovals.org | A foundational industrial process. researchgate.net |

| Ester Aminolysis Route | (S)-2-bromobutyric acid or L-Methionine derived intermediates | Esterification, Aminolysis e3s-conferences.org | ~40-45% e3s-conferences.org | Avoids expensive catalysts and harsh conditions, making it a primary industrial method. e3s-conferences.org |

| Ammonolysis of the Acid | (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid | Activation with agents like ethyl chloroformate, Ammonolysis google.comnewdrugapprovals.org | ~60% google.com | Direct conversion from the key acid intermediate. google.com |

| Green Chemistry Route | Racemic (pyrrolidine-1-yl)butanenitrile | Enzymatic dynamic kinetic resolution, Ruthenium-catalyzed ex-cell anodic oxidation rsc.org | 86% (for oxidation step) rsc.org | Employs biocatalysis and electrochemistry for a more sustainable process. rsc.org |

These varied approaches highlight the continuous evolution of manufacturing processes, driven by the need for economic efficiency, high purity, and increased environmental compatibility.

Structural Characterization and Stereochemical Analysis in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in elucidating the molecular structure of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively.

In research settings, ¹H NMR spectra are typically recorded in deuterated chloroform (CDCl₃). The spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. The ethyl group protons appear as a characteristic triplet for the methyl (CH₃) group and a multiplet for the methylene (CH₂) group, arising from spin-spin coupling with adjacent protons. The protons of the pyrrolidinone ring also present as a series of multiplets at distinct chemical shifts. The single proton at the chiral center (α-carbon) typically appears as a doublet of doublets, confirming its connectivity to the ethyl group and its position on the butanoic acid chain. chemicalbook.comblogspot.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum displays signals for the two carbons of the ethyl group, the four carbons of the pyrrolidinone ring, and the two carbons of the butanoic acid backbone, including the carbonyl carbon of the carboxylic acid and the carbonyl carbon of the lactam ring, which resonate at characteristic downfield shifts. chemicalbook.comblogspot.com

Interactive Data Table: Representative NMR Data for this compound in CDCl₃

| Assignment | ¹H NMR (400 MHz) δ (ppm), Multiplicity, J (Hz) | ¹³C NMR (125 MHz) δ (ppm) |

| CH₃ (butanoic) | 0.93, t, J = 7.7 | 10.8 |

| CH₂ (butanoic) | 1.67–1.76, m | 21.9 |

| CH (chiral center) | 4.64, dd, J = 10.6, 4.8 | 55.4 |

| CH₂ (pyrrolidinone, C4) | 1.99–2.13, m | 18.2 |

| CH₂ (pyrrolidinone, C3) | 2.49, t, J = 7.7 | 30.8 |

| CH₂ (pyrrolidinone, C5) | 3.37, m & 3.52-3.58, m | 43.9 |

| C=O (pyrrolidinone) | - | 177.2 |

| C=O (carboxylic acid) | - | 173.7 |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed in the negative ion mode as the deprotonated molecule, [M-H]⁻, with a measured mass-to-charge ratio (m/z) of approximately 170.08. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₈H₁₃NO₃, with high accuracy.

Tandem mass spectrometry (MS/MS) experiments provide information about the molecule's structure by inducing fragmentation of the parent ion. Common fragmentation pathways for carboxylic acids involve cleavage of bonds adjacent to the carbonyl group. For this compound, characteristic fragment ions observed in negative mode ESI-MS include signals corresponding to the loss of the butanoic acid side chain or fragmentation within the pyrrolidinone ring, providing further evidence for the proposed structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and stereochemistry.

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For this compound, single crystals suitable for diffraction experiments have been successfully grown using slow evaporation techniques. researchgate.net A common reported methodology involves dissolving the analytically pure compound in a solvent such as ethanol and allowing the solvent to evaporate slowly at room temperature over several days. researchgate.net This process facilitates the gradual formation of a well-ordered crystal lattice.

Single-crystal X-ray diffraction analysis of this compound confirms its absolute (S)-configuration at the chiral center. The analysis reveals that the compound crystallizes in a monoclinic system with the space group P2₁. researchgate.net The five-membered pyrrolidinone (lactam) ring is found to be nearly planar. researchgate.net

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, O—H···O interactions occur between the carboxylic acid group of one molecule and the carbonyl oxygen of the lactam ring of a neighboring molecule. researchgate.net These interactions link the molecules into chains, which are then further organized into a stable three-dimensional lattice. This detailed structural information is invaluable for understanding the solid-state properties of the compound.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 6.285(3) | researchgate.net |

| b (Å) | 8.010(4) | researchgate.net |

| c (Å) | 9.190(5) | researchgate.net |

| β (°) | 108.411(7) | researchgate.net |

| Volume (ų) | 439.0 | researchgate.net |

Chiral Purity Determination and Enantiomeric Excess Analysis

Ensuring the enantiomeric purity of this compound is critical, as the biological properties of chiral molecules are often highly dependent on their stereochemistry. The enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, is a key parameter assessed in academic and industrial research.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of this compound. heraldopenaccess.usnih.gov This technique allows for the physical separation of the (S)- and (R)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently effective for resolving this class of compounds. mdpi.com

The analysis involves dissolving the sample in a suitable mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol such as isopropanol or ethanol, and injecting it into the HPLC system. mdpi.com The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. By comparing the chromatogram of the sample to that of a racemic standard (a 50:50 mixture of both enantiomers), the identity of each peak can be confirmed. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. For a pure sample of the (S)-enantiomer, ideally only one peak should be observed.

Chiral Chromatography (e.g., HPLC) for Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. In academic research, the development of robust chiral HPLC methods is essential for assessing the enantiomeric purity of this compound. While specific studies detailing the separation of this exact acidic compound are not prevalent, extensive research on the chiral separation of its parent compound, Levetiracetam ((S)-α-ethyl-2-oxo-pyrrolidine acetamide), provides a strong methodological basis. These methods are directly applicable due to the structural similarity between the amide and the carboxylic acid.

The most successful approaches utilize chiral stationary phases (CSPs), which create a chiral environment allowing for differential interaction with each enantiomer nih.govchromatographyonline.com. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have proven highly effective nih.gov.

Research Findings:

A validated method for the enantiomeric separation of the structurally related Levetiracetam and its (R)-enantiomer was achieved using an amylose-based Chiralpak AD-H column nih.gov. The separation was performed under normal-phase conditions, which is a common strategy for this class of compounds chromatographyonline.comnih.govlcms.cz. The mobile phase consisted of a mixture of hexane and isopropanol, a combination frequently used for enantiomeric separations on polysaccharide-based CSPs nih.gov. In this specific study, a high resolution of not less than 7 was achieved between the enantiomers, indicating excellent separation nih.gov. Such methods allow for the accurate quantification of the unwanted enantiomer, even at very low levels, with limits of detection (LOD) and quantification (LOQ) for the (R)-enantiomer reported to be 900 ng/ml and 2250 ng/ml, respectively nih.gov.

The principles of this separation rely on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The different stabilities of these complexes lead to different retention times, allowing for their separation wvu.edu.

Table 1: Example HPLC Conditions for Chiral Separation of Related Compounds

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiralpak AD-H (amylose-based) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 ml/min |

| Resolution (Rs) | > 7 |

This data is based on the separation of the structurally similar compound Levetiracetam and its enantiomer, providing a model for the separation of this compound. nih.gov

Optical Rotation and Circular Dichroism Spectroscopy

Once the enantiomers are separated, their stereochemical identity is confirmed through techniques that measure their interaction with plane-polarized light.

Optical Rotation:

Optical rotation is a fundamental property of chiral molecules that measures the angle to which a compound rotates the plane of polarized light. Each enantiomer rotates light by an equal magnitude but in opposite directions. The specific rotation ([α]) is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

For this compound, academic literature reports a specific optical rotation value, confirming its chiral nature and providing a benchmark for enantiomeric purity assessment.

Table 2: Reported Specific Rotation

| Compound | Formula | Specific Rotation [α] | Conditions |

|---|

This value is a key identifier for the (S)-enantiomer. newdrugapprovals.orgblogspot.com

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is a more sophisticated technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides detailed information about the stereochemical features of a molecule, particularly in the vicinity of chromophores (light-absorbing groups). While specific CD spectroscopic data for this compound is not extensively detailed in the surveyed academic literature, the technique remains a powerful tool for stereochemical analysis in principle. For this compound, the carbonyl group of the pyrrolidinone ring and the carboxyl group would be the primary chromophores of interest, and their spatial arrangement relative to the chiral center would give rise to a characteristic CD spectrum.

Role in Drug Discovery and Development Pipelines

Applications as a Chiral Building Block in Diverse Drug Scaffolds

The specific three-dimensional structure of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid makes it a crucial chiral building block in the synthesis of complex pharmaceutical agents. Its primary application is as a key intermediate in the production of Levetiracetam, an antiepileptic drug. The stereoselective synthesis is critical, as the pharmacological activity of Levetiracetam is associated with the (S)-enantiomer.

The pyrrolidin-2-one structure is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. researchgate.net This five-membered lactam ring is a core feature of the racetam class of drugs, which are investigated for their cognitive-enhancing (nootropic) effects. The pyrrolidinone ring system contributes to the molecule's three-dimensional shape, which is crucial for interacting with biological targets. researchgate.net Its incorporation into drug candidates is a common strategy for exploring new pharmacological activities.

While specific large-scale screening libraries based on this compound are not extensively documented in public literature, its role as a key chiral precursor is fundamental to the principles of library design. Medicinal chemists utilize such chiral synthons to create focused libraries of analogues for screening. By modifying the butanoic acid side chain or other parts of the molecule while retaining the essential chiral pyrrolidinone core, researchers can develop new chemical entities. The development of Brivaracetam, an analogue of Levetiracetam with a higher binding affinity for its target, exemplifies this approach of modifying a known active scaffold to create next-generation drugs. researchgate.netmdpi.com

Preclinical Research Applications

The preclinical assessment of this compound is primarily contextualized by its relationship to Levetiracetam.

Standard toxicological and safety profiling for chemical compounds involves determining their potential hazards through established methodologies, such as those leading to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. For the racemic mixture of 2-(2-Oxopyrrolidin-1-yl)butanoic acid, aggregated data from notifications to the ECHA C&L inventory provide hazard classifications. nih.gov These classifications are derived from toxicological tests that assess endpoints like skin and eye irritation.

| GHS Hazard Classification | Category | Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Data sourced from aggregated GHS information provided to the ECHA C&L Inventory for the racemate and (S)-enantiomer. nih.gov

This compound is the principal metabolite of Levetiracetam, formed through enzymatic hydrolysis of the parent drug's acetamide (B32628) group. researchgate.netmdpi.com This metabolic process accounts for approximately 24% of a Levetiracetam dose. mdpi.com Crucially, this metabolite, known as UCB L057, is considered pharmacologically inactive. researchgate.net Therefore, early efficacy studies in disease models focus on the parent drug, Levetiracetam, rather than its inactive acid metabolite. The research confirms that the anticonvulsant activity resides with Levetiracetam itself, which acts by binding to the synaptic vesicle protein 2A (SV2A). mdpi.compatsnap.com

Role as a Reference Standard in Pharmaceutical Analysis

One of the most critical roles of this compound is as a reference standard in pharmaceutical analysis. It is officially designated as "Levetiracetam Impurity A" or "Levetiracetam EP Impurity A" in pharmacopeias. nih.govnih.gov In this capacity, it is an indispensable tool for quality control during the manufacturing of Levetiracetam.

As a Pharmaceutical Analytical Impurity (PAI), highly purified samples of this compound are used by analytical chemists to develop and validate methods for detecting and quantifying its presence in the final drug product. This ensures that the amount of this specific impurity in each batch of Levetiracetam is below the stringent limits set by regulatory authorities, guaranteeing the purity, safety, and consistency of the medication.

Analytical Method Development and Validation

The accurate quantification of this compound, often referred to as Levetiracetam acid or Levetiracetam impurity A, is paramount for ensuring the quality and purity of the final active pharmaceutical ingredient (API), Levetiracetam. nih.gov To this end, robust analytical methods are developed and validated. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

A key objective in method development is to achieve adequate separation of the main compound from its related substances, including this compound. Reversed-phase HPLC (RP-HPLC) methods are frequently utilized. For instance, a validated RP-HPLC method for Levetiracetam uses a mobile phase of dipotassium (B57713) phosphate (B84403) buffer and acetonitrile, allowing for the effective separation and quantification of the API and its impurities. scholarsresearchlibrary.com Similarly, stability-indicating UPLC methods have been developed to separate Levetiracetam from its degradation products, ensuring that the analytical method can accurately measure the drug substance in the presence of its impurities over time. researchgate.net

Validation of these analytical methods is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) to ensure they are fit for purpose. ijprajournal.com This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. For example, a developed UPLC method demonstrated good linearity for Levetiracetam over a concentration range of 45-135 μg/ml, with a high correlation coefficient (R=1.0). researchgate.net

Table 1: Example of HPLC Method Parameters for Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil C18 (250x 4.6mm; 5µm) | scholarsresearchlibrary.com |

| Mobile Phase | Diphasic sodium phosphate buffer : Acetonitrile (80:20) | scholarsresearchlibrary.com |

| Flow Rate | 1.5 ml/min | scholarsresearchlibrary.com |

| Detection | 205nm | scholarsresearchlibrary.com |

| Injection Volume | 10 µl | scholarsresearchlibrary.com |

Impurity Profiling and Control Strategies

This compound is a known process-related impurity and a potential degradant in the synthesis of Levetiracetam. Its presence in the final drug product must be strictly controlled to ensure patient safety and product efficacy. Regulatory authorities require a thorough impurity profile of any new drug substance.

The control of this compound begins with understanding its formation pathways during the synthesis and storage of Levetiracetam. It can arise from the hydrolysis of the amide group of the Levetiracetam molecule. Control strategies involve optimizing the synthesis process to minimize its formation and implementing purification steps to remove it to acceptable levels.

Pharmacopoeias like the European Pharmacopoeia (EP) list this compound as a specified impurity of Levetiracetam (Levetiracetam Impurity A). nih.gov Reference standards for this compound are used in quality control laboratories to accurately identify and quantify this impurity in batches of the drug substance and product. sigmaaldrich.com The validated analytical methods discussed previously are crucial for this routine monitoring, ensuring that the level of this impurity remains below the qualification threshold defined by regulatory guidelines.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H13NO3 | nih.govjigspharma.com |

| Molecular Weight | 171.19 g/mol | nih.govjigspharma.com |

| Appearance | White to off-white crystalline powder | jigspharma.com |

| Melting Point | 124–125 °C | newdrugapprovals.org |

| Solubility | Soluble in water and ethanol | jigspharma.com |

| Purity | ≥ 98% | jigspharma.com |

| Storage | Store in a cool, dry place | jigspharma.com |

Stability Studies for Pharmaceutical Formulations

Stability studies are a critical component of the drug development process, designed to establish the shelf-life and recommended storage conditions for a pharmaceutical product. chromatographyonline.com For formulations containing Levetiracetam, these studies involve storing the product under various temperature and humidity conditions, as defined by ICH guidelines (e.g., long-term, intermediate, and accelerated). chromatographyonline.com

During these studies, samples are periodically tested using a stability-indicating analytical method to monitor for any changes in the drug product's quality attributes. researchgate.netchromatographyonline.com A key aspect of this testing is the quantification of degradation products. The formation of this compound via hydrolysis of the Levetiracetam API is a primary concern. The rate and extent of its formation are carefully monitored over time.

The data gathered from these stability studies are used to predict the product's shelf-life. If significant degradation to this compound or other impurities is observed, it may necessitate reformulation of the drug product, such as by adding stabilizers or altering the packaging to better protect it from moisture. The development of a robust, stability-indicating UPLC method that can separate Levetiracetam from all its potential degradation products, including the title compound, is essential for the success of these studies. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Targets for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

While the primary molecular target of the parent drug Levetiracetam is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), to which it and its analogs bind in a specific and reversible manner, the direct targets of its acid metabolite remain a key area for future investigation. nih.govnih.gov Research has demonstrated that this compound possesses anticonvulsant activity, suggesting it may share mechanisms with or have distinct targets from Levetiracetam.

The broader therapeutic potential of Levetiracetam, which includes neuroprotective, anti-inflammatory, and antioxidant properties, opens avenues for exploring whether the acid metabolite contributes to these effects. nih.govaesnet.org Studies on Levetiracetam for conditions beyond epilepsy, such as Alzheimer's disease, motor disorders, and psychiatric conditions, suggest that its metabolites could also play a role in these broader applications. nih.govbarchart.com For instance, an extended-release formulation of Levetiracetam is currently under investigation for treating Mild Cognitive Impairment in Alzheimer's disease, highlighting the ongoing search for new applications for this chemical family. barchart.com

Future research will likely focus on:

Target Deconvolution: Identifying the specific binding proteins and molecular pathways modulated by this compound.

Comparative Pharmacology: Assessing its activity profile against that of Levetiracetam and its analog, brivaracetam, which has a significantly higher affinity for SV2A. nih.govnih.gov

New Therapeutic Areas: Investigating its potential efficacy in models of neuroinflammation, neurodegeneration, and other neurological disorders where Levetiracetam has shown promise. nih.gov

Development of Advanced Synthetic Routes with Enhanced Efficiency

The synthesis of pyrrolidinone derivatives, including this compound, is evolving towards more efficient and environmentally sustainable methods. vjol.info.vnresearchgate.net Traditional routes for related compounds often involved wasteful chiral resolution steps from racemic mixtures. e3s-conferences.org Modern synthetic chemistry prioritizes stereoselective methods and green chemistry principles to improve yields and reduce environmental impact.

Recent advancements in the field include:

Green Chemistry Approaches: The use of multi-component reactions (MCRs) in eco-friendly solvents like ethanol, often catalyzed by green additives such as citric acid, is gaining traction. vjol.info.vnrsc.org Solvent-free and catalyst-free reactions, sometimes assisted by microwave irradiation, offer further improvements in efficiency and sustainability. researchgate.netnih.gov

Biocatalysis and Electrochemical Synthesis: A highly sustainable route to Levetiracetam has been developed that employs an enzymatic dynamic kinetic resolution using a nitrile hydratase, followed by an ex-cell anodic oxidation. rsc.orgresearchgate.net This chemoenzymatic approach avoids wasteful steps and operates under mild conditions.

Chiral Precursors: Syntheses starting from optically pure precursors, such as (S)-2-aminobutanol or L-Methionine, bypass the need for chiral separation, making the process more direct and efficient. e3s-conferences.org

These advanced strategies could be adapted for the large-scale, cost-effective production of this compound for research and potential therapeutic use.

| Synthetic Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Conventional Chiral Resolution | Synthesis of a racemic mixture followed by separation of enantiomers. | Established methodology. | e3s-conferences.org |

| Asymmetric Synthesis from Chiral Precursors | Starts with an optically pure material (e.g., L-Methionine). | Eliminates wasteful resolution steps, higher enantiomeric purity. | e3s-conferences.org |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | High atom economy, simplified procedures, reduced waste. | vjol.info.vnrsc.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave energy to heat reactions. | Increased reaction rates, higher yields, enhanced efficiency. | researchgate.netnih.gov |

| Enzymatic Dynamic Kinetic Resolution | Uses enzymes (e.g., nitrile hydratase) for selective transformation. | High stereoselectivity, mild reaction conditions, environmentally friendly. | rsc.orgresearchgate.net |

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship and Mechanism Elucidation

Computational tools are indispensable for modern drug discovery and are crucial for elucidating the structure-activity relationships (SAR) of pyrrolidinone derivatives. nih.gov Molecular modeling, docking studies, and molecular dynamics simulations have been instrumental in understanding how Levetiracetam binds to its SV2A target, identifying the key amino acid residues involved in the interaction. nih.gov

Future computational research on this compound will likely involve:

Predictive Docking: Using molecular docking to screen for potential biological targets and predict binding affinities, guiding experimental validation.

SAR Studies: Building computational models to understand how structural modifications to the acid molecule affect its biological activity. SAR studies on other pyrrolidine (B122466) scaffolds have demonstrated that even small changes can significantly alter inhibitory properties, and a strong correlation between docking scores and activity has been established. mdpi.comnih.gov

Mechanism Simulation: Employing Density Functional Theory (DFT) calculations and other methods to investigate reaction mechanisms for its synthesis and to understand its electronic properties, which influence its interactions with biological targets. nih.gov

These computational approaches will accelerate the design of novel analogs with potentially enhanced therapeutic profiles and provide deeper insights into the compound's mechanism of action.

Integration into Personalized Medicine Approaches

The future of therapeutics lies in personalized medicine, tailoring treatment to an individual's genetic profile. Research into the pharmacogenomics of Levetiracetam provides a blueprint for how this compound could be integrated into such approaches.

A significant area of study has been identifying genetic factors that predict adverse psychiatric reactions to Levetiracetam. researchgate.netnih.govrais.is Key findings include:

A case-control study found that a higher polygenic risk score (PRS) for schizophrenia was associated with an increased risk of psychotic reactions in patients taking Levetiracetam. researchgate.netrais.isnih.gov

Despite this, large-scale genome-wide association studies (GWAS) have not yet identified single, highly penetrant genetic variants responsible for these side effects, suggesting a complex genetic architecture. nih.govnih.gov

Future research will focus on validating these findings in larger, prospective cohorts to assess the clinical utility of using a PRS for schizophrenia as a predictive biomarker. nih.govnih.gov As the acid metabolite could contribute to either the efficacy or the adverse effect profile of the parent drug, understanding the genetic basis of its metabolism and activity will be essential for personalizing therapy.

Biopharmaceutical Applications and Drug Delivery System Research

Effective delivery to the site of action is a critical challenge in drug development, particularly for compounds targeting the central nervous system. While Levetiracetam is water-soluble, enhancing its permeation across the blood-brain barrier (BBB) is a focus of research. ekb.eg These innovations are directly applicable to the future development of this compound.

Promising drug delivery strategies include:

Nanoparticle Systems: Formulations using biodegradable polymer nanospheres (e.g., made from Eudragit®) or liposomes are being developed to encapsulate the drug, protect it from degradation, and facilitate its transport into the brain. ekb.egnih.gov

Intranasal Delivery: This non-invasive route is being explored to bypass the BBB and deliver drugs directly to the CNS. ekb.egresearchgate.net In-situ gelling systems, often using poloxamers, can increase the residence time of the formulation in the nasal cavity, enhancing absorption. ekb.eg

Extended-Release Formulations: To improve patient adherence and maintain steady therapeutic levels, extended-release oral tablets have been developed, typically using a hydrophilic polymer matrix like HPMC. researchgate.net

Molecularly Imprinted Polymers (MIPs): These are advanced, custom-designed polymers with binding sites that are structurally complementary to the drug molecule, allowing for highly selective and controlled drug release. researchgate.net

Applying these advanced delivery technologies to this compound could significantly enhance its pharmacokinetic properties and therapeutic potential.

| Delivery System | Description | Potential Advantage for Brain Delivery | Reference |

|---|---|---|---|

| Polymeric Nanospheres | Drug encapsulated within a polymer matrix (e.g., Eudragit®). | Enhanced permeability, protection from degradation, targeted delivery. | ekb.egresearchgate.net |

| Liposomes | Drug encapsulated within one or more lipid bilayers. | Biocompatible, can transport both hydrophilic and hydrophobic drugs. | nih.gov |

| Intranasal Gels | In-situ gelling formulations for nasal administration. | Bypasses the blood-brain barrier for direct CNS delivery. | ekb.eg |

| Extended-Release Matrix Tablets | Drug embedded in a polymer matrix (e.g., HPMC) that controls release. | Maintains stable plasma concentrations, improves patient compliance. | researchgate.net |

| Molecularly Imprinted Polymers (MIPs) | Cross-linked polymers with high-affinity binding sites for the drug. | High selectivity and specificity, controlled and targeted release. | researchgate.net |

Q & A

Q. What are the recommended analytical methods for confirming the chiral purity of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid in synthetic batches?

Chiral purity can be validated using chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) or nuclear magnetic resonance (NMR) spectroscopy employing chiral shift reagents. Reference standards, such as those listed in pharmacopeial guidelines (e.g., EP impurities), should be used for calibration .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Stability studies indicate no significant decomposition under these conditions for up to 24 months. Avoid exposure to light and humidity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A two-step synthesis is typical: (1) condensation of L-2-aminobutyric acid with 2-pyrrolidone under peptide coupling conditions (e.g., EDC/HOBt), followed by (2) chiral resolution via crystallization or enzymatic kinetic resolution to isolate the (2S)-enantiomer .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

- FT-IR : To confirm carbonyl (C=O) and amide (N-H) functional groups.

- ¹H/¹³C NMR : To verify stereochemistry and substituent positions (e.g., δ ~4.2 ppm for the α-proton adjacent to the pyrrolidinone ring).

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C₈H₁₃NO₃, exact mass 171.196 g/mol) .

Q. How can researchers assess the biological activity of this compound in preliminary in vitro models?

Use cell-based assays (e.g., neuronal or metabolic models) with dose-response curves (0.1–100 µM) to evaluate bioactivity. Include positive controls (e.g., piracetam for nootropic activity) and validate results across multiple cell lines to minimize variability .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data across different in vitro models?

Discrepancies may arise from cell-line-specific metabolism or assay conditions. Standardize protocols by:

Q. How can enantiomeric impurities (e.g., 2R-isomer) be quantified and removed during synthesis?

Enantiomeric excess (ee) is determined via chiral HPLC with a Chiralcel® OD-H column (hexane:isopropanol 90:10, 1 mL/min). Impurities below 0.1% can be removed by fractional crystallization using chiral resolving agents (e.g., L-tartaric acid) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

Acid hydrolysis of the pyrrolidinone ring generates 2-aminobutyric acid and γ-butyrolactam, confirmed by LC-MS. Stability studies (pH 1–13, 37°C) show degradation rates follow first-order kinetics (t₁/₂ = 2.3 hours at pH 1) .

Q. How do researchers address conflicting solubility data in polar vs. nonpolar solvents?

Solubility contradictions arise from polymorphic forms. Characterize crystalline forms via X-ray diffraction (XRPD) and thermogravimetric analysis (TGA). Use co-solvents (e.g., PEG-400) for enhanced aqueous solubility in pharmacokinetic studies .

Q. What advanced impurity profiling methods are recommended for pharmaceutical-grade batches?

Employ ultra-HPLC (UHPLC) coupled with charged aerosol detection (CAD) to detect non-UV-active impurities (e.g., residual solvents). For structural identification, use tandem MS/MS with collision-induced dissociation (CID) and compare against pharmacopeial impurity databases (e.g., EP or USP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.